molecular formula C6H8Cl3Ti-2 B075035 eta5-Methylcyclopentadienyl titanium trichloride CAS No. 1282-31-1

eta5-Methylcyclopentadienyl titanium trichloride

Cat. No.: B075035
CAS No.: 1282-31-1
M. Wt: 233.3 g/mol
InChI Key: SXTOSLYVLGYQBO-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eta5-Methylcyclopentadienyl titanium trichloride typically involves the combination of lithium pentamethylcyclopentadienide and titanium tetrachloride . The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:

LiC5(CH3)5+TiCl4C5(CH3)5TiCl3+LiCl\text{LiC}_5(\text{CH}_3)_5 + \text{TiCl}_4 \rightarrow \text{C}_5(\text{CH}_3)_5\text{TiCl}_3 + \text{LiCl} LiC5​(CH3​)5​+TiCl4​→C5​(CH3​)5​TiCl3​+LiCl

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Eta5-Methylcyclopentadienyl titanium trichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Eta5-Methylcyclopentadienyl titanium trichloride exhibits remarkable catalytic properties, making it valuable in several scientific research applications:

Mechanism of Action

The mechanism of action of eta5-Methylcyclopentadienyl titanium trichloride involves its role as a catalyst in various chemical reactions. The compound’s unique piano stool geometry allows it to interact with substrates and facilitate their transformation. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in polymerization reactions, the compound activates monomers and promotes their polymerization into long-chain polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ligand structure, which imparts distinct catalytic properties. Its ability to catalyze polymerization reactions with high efficiency and selectivity sets it apart from other similar compounds .

Properties

IUPAC Name

5-methylcyclopenta-1,3-diene;trichlorotitanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7.3ClH.Ti/c1-6-4-2-3-5-6;;;;/h2-5H,1H3;3*1H;/q-1;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFPLWOSEHGZOO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-]1C=CC=C1.Cl[Ti](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3Ti-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282-31-1
Record name eta5-Methylcyclopentadienyl titanium trichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001282311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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